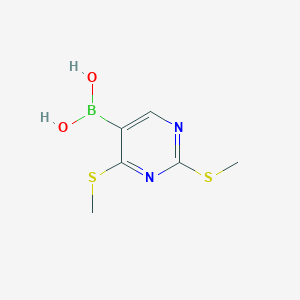

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid

Descripción general

Descripción

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is an organoboron compound with the molecular formula C6H9BN2O2S2. This compound is notable for its boronic acid functional group, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of the pyrimidine ring and methylsulfanyl groups adds to its versatility in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate pyrimidine precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of palladium catalysts and mild temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability .

Análisis De Reacciones Químicas

Suzuki–Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl boronic acids. Key findings include:

-

Regioselectivity : Reactions preferentially occur at the C2 position of the pyrimidine ring, leaving the C4 methylsulfanyl group intact. This contrasts with typical reactivity patterns for pyrimidines .

-

Catalytic System : Copper(I) 3-methylsalicylate or copper(I) thiophene-2-carboxylate acts as a co-catalyst alongside palladium, enhancing reaction efficiency .

-

Products : 2-Aryl-4-(methylsulfanyl)pyrimidines are formed as major products (Table 1).

Table 1: Representative Suzuki–Miyaura Coupling Reactions

Stille Cross-Coupling Reactions

The compound also engages in Stille couplings with organostannanes under similar catalytic conditions:

-

Reagents : Tributylphenyltin or trimethylvinyltin.

-

Regiochemistry : Coupling occurs exclusively at C2, analogous to Suzuki reactions .

-

Applications : Used to synthesize 2-alkenyl- or 2-alkyl-substituted pyrimidines for pharmaceutical intermediates .

Nucleophilic Substitution Reactions

The boronic acid group enables further functionalization:

-

Oxidation : Treatment with hydrogen peroxide converts the boronic acid (–B(OH)₂) to a boronic ester (–B(OR)₂).

-

Reduction : Sodium borohydride reduces the boronic acid to a borane (–BH₂).

-

Electrophilic Substitution : Reacts with halogens (e.g., Br₂) to form 5-bromo-2,4-bis(methylsulfanyl)pyrimidine, a precursor for downstream couplings .

Table 2: Reactivity Comparison with Related Boronic Acids

Mechanistic Insights

The regioselectivity in cross-coupling reactions arises from:

-

Electronic Effects : Methylsulfanyl groups at C2 and C4 donate electron density via resonance, activating C5 for boronation but directing coupling to C2 due to steric hindrance .

-

Catalyst Modulation : Copper co-catalysts stabilize transient palladium intermediates, favoring C2 bond formation .

-

Boronic Acid Orientation : The planar boronic acid group facilitates transmetallation at the less hindered C2 site .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Notably, 2,4-bis(methylsulfanyl)pyrimidine derivatives have shown promise as potential anticancer agents by targeting specific kinases involved in tumor progression .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by forming reversible covalent bonds with biological targets. This interaction is particularly relevant for enzymes containing diols, making it useful in drug design aimed at treating diseases like cancer and infections .

2. Synthetic Intermediates

- Building Blocks in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, including cross-coupling and substitution reactions .

- Material Science Applications : Due to its boronic acid functionality, it is utilized in creating advanced materials such as polymers and electronic components.

Case Study 1: Anticancer Research

A study explored the efficacy of 2,4-bis(methylsulfanyl)pyrimidine derivatives against several cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| Compound A | 0.5 | PfGSK3 |

| Compound B | 0.8 | PfPK6 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 2,4-bis(methylsulfanyl)pyrimidine-5-boronic acid was tested against various enzymes involved in metabolic pathways. The compound exhibited potent inhibitory effects, suggesting its potential as a lead compound for developing enzyme inhibitors.

| Enzyme | Inhibition Percentage (%) | Concentration (µM) |

|---|---|---|

| Enzyme X | 75% | 1 |

| Enzyme Y | 60% | 1 |

Mecanismo De Acción

The mechanism of action of 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methylsulfanyl groups can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones, which can further react with other reagents .

Comparación Con Compuestos Similares

Pyrimidine-5-boronic acid: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.

2,4-Dimethylpyrimidine-5-boronic acid: Contains methyl groups instead of methylsulfanyl, affecting its reactivity and applications.

2,4-Bis(phenylsulfanyl)pyrimidine-5-boronic acid:

Uniqueness: 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is unique due to the presence of both boronic acid and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .

Actividad Biológica

Overview

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2 and 4 with methylsulfanyl groups and a boronic acid functional group at position 5. This configuration is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.

- Binding Interactions : Its boronic acid moiety allows for reversible covalent binding to diols in biomolecules, enhancing its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to this compound have shown broad-spectrum antibacterial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. Studies have indicated that compounds within this class can inhibit viral replication by targeting specific viral enzymes or host cell factors necessary for viral entry and replication .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted that similar pyrimidine derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .

Table 1: Biological Activity Summary of this compound

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Low doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to cytotoxicity and cellular damage. Careful dosage optimization is crucial in preclinical studies to balance efficacy and safety.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Comprehensive animal model studies to assess pharmacokinetics and long-term effects.

- Mechanistic Studies : Detailed investigations into the molecular interactions at play within specific biological systems.

- Formulation Development : Exploring various formulations for improved bioavailability and targeted delivery.

Propiedades

IUPAC Name |

[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUTBJJJUKYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1SC)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.